The synthesis of 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid typically involves the acetylation of 16alpha-hydroxydehydrotrametenolic acid. The general method includes:
The molecular formula of 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid is , with a molecular weight of approximately 512.7 g/mol.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate the structure of this compound, confirming its molecular formula and functional groups through fragmentation patterns and chemical shifts .
3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant in understanding the compound's stability and potential modifications that could enhance its bioactivity .
The mechanism of action of 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid involves several pathways:
These mechanisms contribute to its therapeutic potential in treating various diseases, including cancer and inflammatory disorders .
These properties influence its formulation in pharmaceutical applications and contribute to its bioavailability .
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a lanostane-type triterpenoid with the molecular formula C32H48O5 and a molecular weight of 512.72 g/mol [2] [5]. It features a tetracyclic lanostane skeleton with characteristic functional modifications: an acetyl group at the C-3 position, a hydroxyl group at C-16α, and a carboxylic acid at C-21. The compound exhibits a 7,9(11),24-triene conjugation system in its structure, contributing to its biochemical reactivity [2] [8].
The compound’s systematic name is (3β,16α)-3-(Acetyloxy)-16-hydroxylanosta-7,9(11),24-trien-21-oic acid, reflecting its stereochemistry and functional groups [5]. It is registered under CAS number 168293-14-9 and has several synonyms used in pharmacological literature, as cataloged in Table 1.
Predicted physicochemical properties include a boiling point of 624.7±55.0 °C, a density of 1.12±0.1 g/cm³, and a pKa of 4.63±0.10, indicating moderate acidity consistent with carboxylic acid functionality [2] [5].
Table 1: Nomenclature of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | (3β,16α)-3-(Acetyloxy)-16-hydroxylanosta-7,9(11),24-trien-21-oic acid |
Common Synonyms | 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid; Dehydrotrametenolic acid, 16-alpha-hydroxy-3-O-acetyl- |
CAS Registry Number | 168293-14-9 |
Other Identifiers | MDL: MFCD31560811; PubChem CID: 15226714; CBNumber: CB83051432 |
The isolation and characterization of 3-O-acetyl-16α-hydroxydehydrotrametenolic acid emerged from bioactivity-guided studies on medicinal fungi. It was first isolated in the late 1990s from Poria cocos (Schw.) Wolf (Polyporaceae), a fungus historically used in Asian traditional medicine [3] [8]. Significant research momentum began in 2017 when Lee et al. identified it as a major anti-inflammatory constituent of Poria cocos sclerotia using LPS-stimulated RAW264.7 macrophage assays [3] [8]. This study established its bioactivity profile and spurred further investigations into its mechanism.
Global research interest grew post-2017, with institutions like Washington State University (USA), Lund University (Sweden), and Charles Sturt University (Denmark) procuring the compound for pharmacological studies [3]. The compound’s scarcity initially hindered research, but specialized suppliers like ChemFaces and AvaChem later made it accessible in research quantities (5–10 mg), albeit at high cost ($173–$490/5 mg) [3] [6] [8]. By 2024, studies citing this triterpenoid spanned journals like Bioorganic Chemistry, Scientific Reports, and the International Journal of Molecular Sciences, reflecting its established role in inflammation research [3].
Table 2: Key Research Milestones for 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid
Year | Research Milestone | Significance |
---|---|---|
1990s | Initial isolation from Poria cocos sclerotia | Structural identification via NMR and LC/MS |
2017 | Bioactivity-guided isolation and anti-inflammatory validation (Lee et al.) | Confirmed inhibition of NO production and iNOS expression in macrophages |
2019–2023 | Procurement by global research institutions (e.g., Heidelberg University, Texas A&M) | Enabled mechanistic studies in diverse inflammatory models |
2024 | Citations in >10 studies across pharmacology journals | Validation of multi-target anti-inflammatory activity |
Poria cocos (known as Fuling in Traditional Chinese Medicine) has been used for over 2,000 years to treat edema, diarrhea, insomnia, and spleen deficiency [3] [8]. The sclerotia of this fungus, the primary source of 3-O-acetyl-16α-hydroxydehydrotrametenolic acid, were traditionally prepared as decoctions or powders in formulations like Guizhi Fuling Tang (桂枝茯苓汤) for "dampness"-related disorders [3]. Modern ethnopharmacological studies correlate these uses with the compound’s anti-inflammatory effects, particularly its inhibition of pro-inflammatory mediators.
In traditional contexts, Poria cocos was classified as a "dampness-resolving" agent. Contemporary research validates this by demonstrating the compound’s suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-activated macrophages – key pathways in inflammatory "dampness" pathologies like arthritis and edema [3] [8]. Its isolation via bioassay-guided fractionation from Poria cocos ethanol extracts directly links traditional use to biochemical efficacy [8].
Table 3: Traditional Uses of P. cocos vs. Modern Biological Activities of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid
Traditional Application | Biological Mechanism | Research Evidence |
---|---|---|
"Dampness" elimination (edema) | Inhibition of NO production and iNOS expression | 72% reduction in LPS-induced NO at 40 μM [3] [8] |
Spleen invigoration (diarrhea) | Downregulation of COX-2 and PGE2 | Synergistic reduction with poricoic acid A [8] |
Qi regulation (fatigue/immunity) | Modulation of macrophage polarization | Implicated in IL-6/TNF-α suppression pathways [3] |
*---
Comprehensive Compound List
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: